Corrected Stereochemistry vs. Misassignment
The structural identity of 8-epi-Chlorajapolide F is defined by a key stereochemical correction. The compound was originally reported as 9-hydroxy-heterogorgiolide but was later revised to its 8-epimer (compound 1a) based on comprehensive spectroscopic analysis [1]. This revision establishes 8-epi-Chlorajapolide F as a distinct chemical entity with a defined 3D configuration, which is critical for accurate analytical reference and for interpreting structure-activity relationships within the lindenane sesquiterpenoid family.
| Evidence Dimension | Stereochemistry / Structural Configuration |
|---|---|
| Target Compound Data | 8-epi-Chlorajapolide F (compound 1a): Revised structure as the 8-epimer; molecular formula C16H20O4; absolute configuration confirmed by NMR and HRESIMS [1]. |
| Comparator Or Baseline | 9-hydroxy-heterogorgiolide: Original misassigned structure with different stereochemical assignment at C-8 [1]. |
| Quantified Difference | Structural revision from 9-hydroxy-heterogorgiolide to the correct 8-epimer (1a). The misassignment was corrected through detailed NMR spectroscopic analysis. |
| Conditions | Isolation from aerial part of Chloranthus japonicus; structural elucidation by 1D/2D NMR and HRESIMS [1]. |
Why This Matters
Procuring the correct stereoisomer is non-negotiable for reproducibility; the corrected structure ensures that experiments are based on a chemically defined entity, not a misassigned analog.
- [1] Zhang M, Wang JS, Wang PR, Oyama M, Luo J, Ito T, Iinuma M, Kong LY. Sesquiterpenes from the aerial part of Chloranthus japonicus and their cytotoxicities. Fitoterapia. 2012 Dec;83(8):1604-9. View Source
